Marbofloxacin
Overview
Description
Marbofloxacin is a broad-spectrum fluoroquinolone antibiotic that is active against both Gram-negative and Gram-positive bacteria . It is a carboxylic acid and part of the third generation of antibiotic fluoroquinolones . It is used in veterinary medicine and has also been shown to exhibit antileishmanial activity in a canine model .
Synthesis Analysis
Marbofloxacin is synthesized from 2,3,4,5-tetrafluorobenzoic acid via acyl chlorination, coupling with 3-(N-formylmethylhydrazono)-propionic acid ethyl ester, cyclization, condensation with N-methylpiperazine, hydrolysis by KOH solution, cyclization by formic acid and formaldehyde, and neutralization with aqueous ammonia . The total product yield reaches 47.7% .Molecular Structure Analysis
Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .Chemical Reactions Analysis
Marbofloxacin, being an antimicrobial, presents both physicochemical (93%) and microbiological (7%) methods in the literature . Among the methods found, 53% are for the analysis of food matrices using preferably HPLC and TLC–MS, 27% are for the analysis of biological matrices and 20% are for the analysis of pharmaceutical matrices, and in both HPLC is preferably used .Physical And Chemical Properties Analysis
Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol . The pKa values are 5.38 and 6.16 .Scientific Research Applications
1. Treatment of Goat Mastitis Produced by Coagulase-Negative Staphylococci
- Summary of Application : Marbofloxacin, a third-generation fluoroquinolone, is used to treat mastitis in goats caused by coagulase-negative staphylococci . The efficacy of the antimicrobial is related to its concentration at the site of infection .
- Methods of Application : The study evaluated the efficacy of a dose regimen of marbofloxacin (10 mg/kg/24 h) administered intramuscularly for five days in goats with mastitis induced by coagulase-negative staphylococci . The concentrations of marbofloxacin achieved in blood and milk over time were evaluated .
- Results : The proposed dose regimen was adequate for the treatment of goat mastitis produced by coagulase-negative staphylococci, resulting in a microbiological and clinical cure of all animals .
2. Development of Veterinary Drugs
- Summary of Application : Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . It is considered an improved version of enrofloxacin due to its antibacterial activity, enhanced bioavailability, and pharmacokinetic–pharmacodynamic (PK–PD) properties .
- Methods of Application : In this study, nine heavy rare-earth ions (Y, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) were selected to afford the corresponding rare-earth metal complexes of Marbofloxacin: the MB–Ln series . Their chemical structures and coordination patterns were characterized using IR spectroscopy, HRMS, TGA, and X-ray single-crystal diffraction analysis .
- Results : The MB–Ln complexes exhibited antibacterial activities comparable with Marbofloxacin, as indicated by the MIC/MBC values . Furthermore, the MB–Ln complexes were found to be much less toxic in vivo than Marbofloxacin, as suggested by the evaluated LD 50 (50% lethal dose) values .
3. Quantification of Marbofloxacin in Various Matrixes
- Summary of Application : Marbofloxacin is used in veterinary medicine in the form of tablets . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance . The analytical methods available in the literature become more important since Marbofloxacin in tablets does not have a monograph in official compendiums .
- Methods of Application : The study reviewed the methods according to the analyzed matrix and placed them according to the conditions used in the scope of green analytical chemistry . Among the methods found, 53% are for analysis of food matrixes using preferably HPLC and TLC–MS, 27% are for analysis of biological matrixes and 20% are for analysis of pharmaceutical matrixes .
- Results : There is still a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .
4. Combination with Heavy Rare-Earth Ions
- Summary of Application : Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . In this study, nine heavy rare-earth ions (Y, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) were selected in light of their potential antibacterial activity and satisfactory biosafety to afford the corresponding rare-earth metal complexes of Marbofloxacin: the MB–Ln series .
- Methods of Application : Their chemical structures and coordination patterns were characterized using IR spectroscopy, HRMS, TGA, and X-ray single-crystal diffraction analysis . In vitro antibacterial screening on five typical bacteria strains revealed that the MB–Ln complexes exhibited antibacterial activities comparable with Marbofloxacin .
- Results : The MB–Ln complexes were found to be much less toxic in vivo than Marbofloxacin, as suggested by the evaluated LD 50 (50% lethal dose) values . All the MB–Ln series complexes fell in the LD 50 range of 5000–15,000 mg kg −1, while the LD 50 value of Marbofloxacin was only 1294 mg kg −1 .
5. Analysis in Pharmaceutical, Biological, and Food Matrixes
- Summary of Application : Marbofloxacin, a second-generation fluoroquinolone, is used in veterinary medicine in the form of tablets . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance . The analytical methods available in the literature become more important since Marbofloxacin in tablets does not have a monograph in official compendiums .
- Methods of Application : The study reviewed the methods according to the analyzed matrix and placed them according to the conditions used in the scope of green analytical chemistry . Among the methods found, 53% are for analysis of food matrixes using preferably HPLC and TLC–MS, 27% are for analysis of biological matrixes and 20% are for analysis of pharmaceutical matrixes .
- Results : There is still a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .
6. Treatment of Various Infections in Dogs and Cats
- Summary of Application : Marbofloxacin is a carboxylic acid derivative third generation fluoroquinolone antibiotic . It is used in veterinary medicine under the brand names Marbocyl, Forcyl, Marbo vet and Zeniquin . A formulation of marbofloxacin combined with clotrimazole and dexamethasone is available under the name Aurizon .
- Methods of Application : Marbofloxacin can be used both orally and topically . It is particularly used for infections of the skin, respiratory system and mammary glands in dogs and cats, as well as with urinary tract infections . For dogs, a dose ranges from 2.75 - 5.5 mg/kg once a day .
- Results : The duration of treatment is usually at least five days, longer if there is a concurrent fungal or yeast infection . Maximum duration of treatment is 30 days .
Safety And Hazards
properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYOAJNDMUVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046600 | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marbofloxacin | |
CAS RN |
115550-35-1 | |
Record name | Marbofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marbofloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marbofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARBOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.